![molecular formula C16H20F3NO3 B2523858 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2189497-87-6](/img/structure/B2523858.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(trifluoromethyl)benzamide, also known as BVT.5182, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has gained attention due to its ability to inhibit the activity of a specific enzyme, which is known to play a key role in cancer cell growth and survival. In 5182, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Cyclization and Fragmentation Studies
Research on N-(2-cyclopent-1-en-1-ylphenyl)benzamides has explored their cyclization into corresponding benzoxazines, highlighting their potential in chemical synthesis processes and the understanding of molecular fragmentation under specific conditions (Kazaryants et al., 2011).
Pharmacological Activities
Synthesis and pharmacological activities of related benzamide compounds have been studied, demonstrating their potential as enzyme inhibitors, which could be relevant in designing drugs targeting specific enzymatic pathways (Abbasi et al., 2014).
Material Science Applications
In the realm of materials science, the development of organogels based on specific benzamide derivatives has been researched, showcasing the importance of these compounds in creating novel organogels with potential applications in electronics and photonics (Wu et al., 2011).
Antiproliferative Activity
The design and synthesis of amine, amino acid, and dipeptide-coupled benzamides have demonstrated significant antiproliferative activity, suggesting their use in cancer research and treatment (Youssef et al., 2020).
Spectroscopic and Structural Analysis
Studies on the crystal structure, spectroscopy, and computational analysis of N-(1,3-dioxoisoindolin-2yl)benzamide highlight the compound's structural properties, contributing to the broader understanding of benzamide derivatives in chemistry (Bülbül et al., 2015).
Antibacterial and Antifungal Activities
Research into the synthesis and biological activity of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides and related compounds has shown promising antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target cytochrome p450 enzymes involved in diterpene biosynthesis .
Mode of Action
Related compounds have been shown to inhibit sphingolipid biosynthesis through the hydroxylation of diterpene derivatives .
Biochemical Pathways
It is suggested that similar compounds affect the sphingolipid biosynthesis pathway .
Result of Action
Related compounds have been shown to cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c17-16(18,19)13-5-3-4-12(10-13)14(22)20-11-15(23-9-8-21)6-1-2-7-15/h3-5,10,21H,1-2,6-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSACIBYTVEQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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